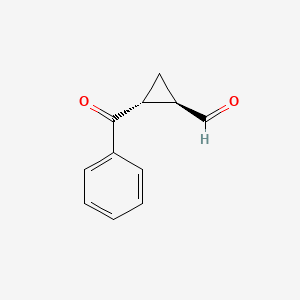
tert-Butyl (4-chloro-3-fluoro-2-formylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(4-chloro-3-fluoro-2-formylphenyl)carbamate: is an organic compound with the molecular formula C12H14ClFNO3 It is a derivative of carbamate, featuring a tert-butyl group, a chloro substituent, a fluoro substituent, and a formyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(4-chloro-3-fluoro-2-formylphenyl)carbamate typically involves the reaction of 4-chloro-3-fluoro-2-formylphenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl(4-chloro-3-fluoro-2-formylphenyl)carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to corresponding alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl(4-chloro-3-fluoro-2-formylphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, tert-Butyl(4-chloro-3-fluoro-2-formylphenyl)carbamate can be used in the production of agrochemicals, polymers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of tert-Butyl(4-chloro-3-fluoro-2-formylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamylation of active site residues, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparación Con Compuestos Similares
tert-Butyl(4-chloro-3-fluoro-2-iodophenyl)carbamate: Similar structure but with an iodine substituent instead of a formyl group.
tert-Butyl(3-formylphenyl)carbamate: Lacks the chloro and fluoro substituents, making it less reactive in certain substitution reactions.
Uniqueness: tert-Butyl(4-chloro-3-fluoro-2-formylphenyl)carbamate is unique due to the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (formyl) groups on the phenyl ring. This combination of substituents enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H13ClFNO3 |
|---|---|
Peso molecular |
273.69 g/mol |
Nombre IUPAC |
tert-butyl N-(4-chloro-3-fluoro-2-formylphenyl)carbamate |
InChI |
InChI=1S/C12H13ClFNO3/c1-12(2,3)18-11(17)15-9-5-4-8(13)10(14)7(9)6-16/h4-6H,1-3H3,(H,15,17) |
Clave InChI |
DYRASLUXUFJQQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


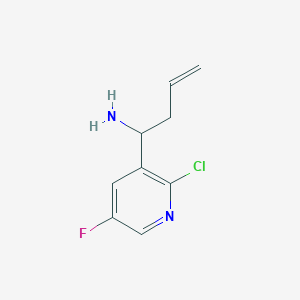
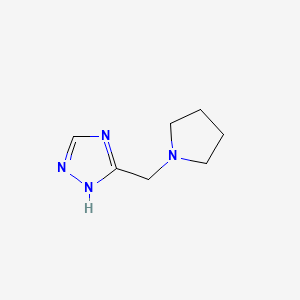
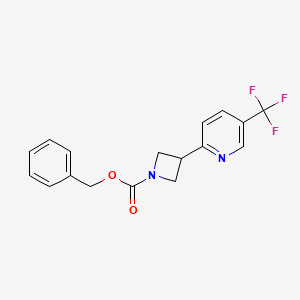
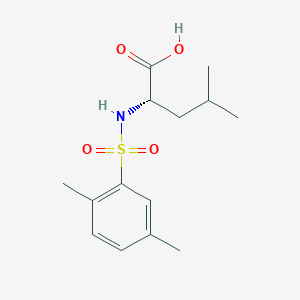
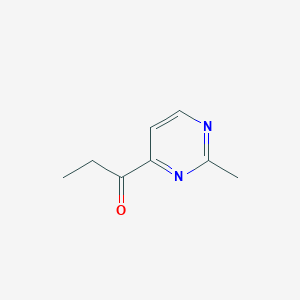
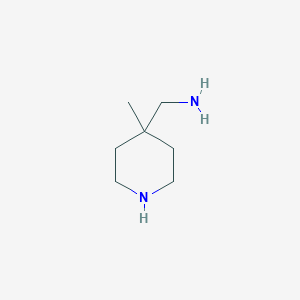
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
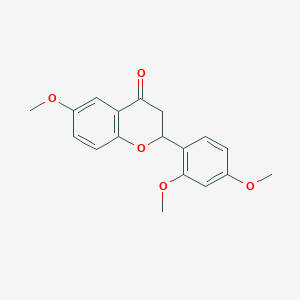
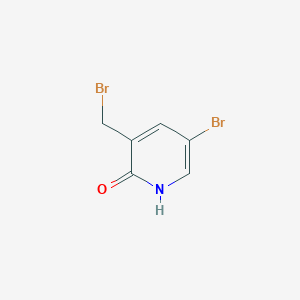
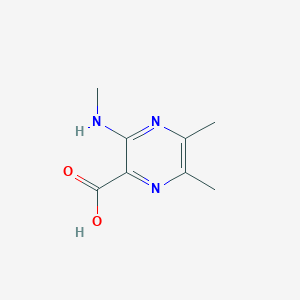
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)


